molecular formula C11H17NO2S B5699444 N,N,2,4,5-pentamethylbenzenesulfonamide

N,N,2,4,5-pentamethylbenzenesulfonamide

Cat. No. B5699444
M. Wt: 227.33 g/mol
InChI Key: WQWQMHDTTMIIRX-UHFFFAOYSA-N
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Description

N,N,2,4,5-pentamethylbenzenesulfonamide, also known as PMBSA, is a sulfonamide derivative that has garnered significant interest in the scientific community due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various compounds. In

Scientific Research Applications

N,N,2,4,5-pentamethylbenzenesulfonamide has been extensively used in various scientific research applications due to its unique properties. It has been used as a catalyst in various organic reactions, such as the synthesis of 1,2,4-triazole derivatives and the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Additionally, N,N,2,4,5-pentamethylbenzenesulfonamide has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazole derivatives and benzimidazole derivatives.

Mechanism of Action

The mechanism of action of N,N,2,4,5-pentamethylbenzenesulfonamide is not well understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the reaction between the reactants. It is also believed to form a complex with the reactants, which lowers the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
N,N,2,4,5-pentamethylbenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory activity in vitro. It has also been reported to exhibit antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

N,N,2,4,5-pentamethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. Additionally, it has been shown to be an effective catalyst in various organic reactions. However, N,N,2,4,5-pentamethylbenzenesulfonamide has some limitations. It is not very soluble in water, which limits its use in aqueous reactions. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effectiveness in certain reactions.

Future Directions

There are several future directions for the use of N,N,2,4,5-pentamethylbenzenesulfonamide in scientific research. One potential area of research is the development of new methods for the synthesis of N,N,2,4,5-pentamethylbenzenesulfonamide and its derivatives. Additionally, N,N,2,4,5-pentamethylbenzenesulfonamide could be used as a catalyst in the synthesis of new compounds with potential biological activity. Finally, further studies could be conducted to investigate the biochemical and physiological effects of N,N,2,4,5-pentamethylbenzenesulfonamide in vitro and in vivo.
Conclusion:
In conclusion, N,N,2,4,5-pentamethylbenzenesulfonamide is a sulfonamide derivative that has garnered significant interest in the scientific community due to its unique properties. It is easy to synthesize and purify, and it has been shown to be an effective catalyst in various organic reactions. While its mechanism of action is not well understood, it has been reported to exhibit anti-inflammatory and antifungal activity in vitro. There are several future directions for the use of N,N,2,4,5-pentamethylbenzenesulfonamide in scientific research, including the development of new methods for its synthesis and its use as a catalyst in the synthesis of new compounds with potential biological activity.

Synthesis Methods

The synthesis of N,N,2,4,5-pentamethylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with 2,4,5-trimethyl aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N,N,2,4,5-pentamethylbenzenesulfonamide in its pure form. This method has been widely used in the synthesis of other sulfonamide derivatives and is considered to be a reliable and efficient method.

properties

IUPAC Name

N,N,2,4,5-pentamethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-8-6-10(3)11(7-9(8)2)15(13,14)12(4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWQMHDTTMIIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2,4,5-pentamethylbenzenesulfonamide

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